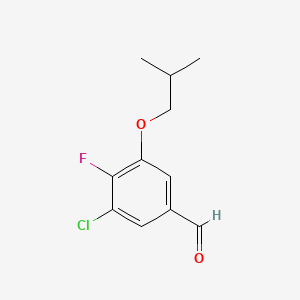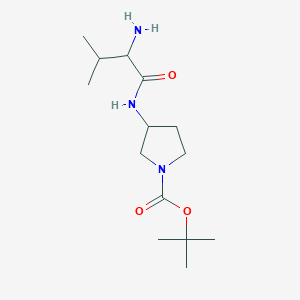
(R)-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a tert-butyl ester, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl ester and amino groups. Common reagents used in these reactions include tert-butyl chloroformate, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be employed in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be utilized in the production of specialty chemicals and materials with tailored properties.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-Butyl 3-(®-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
- tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
- tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C14H27N3O3 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18) |
Clé InChI |
PDMVFECTGGFCIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
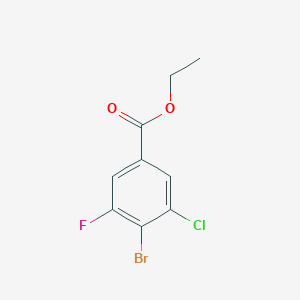
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
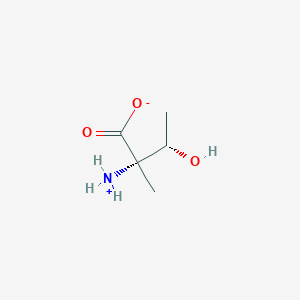
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
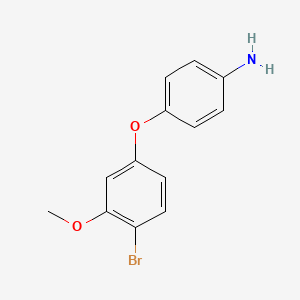
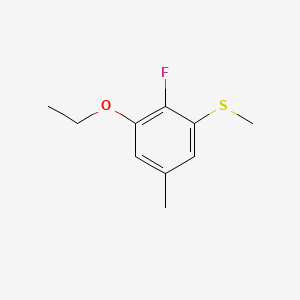
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
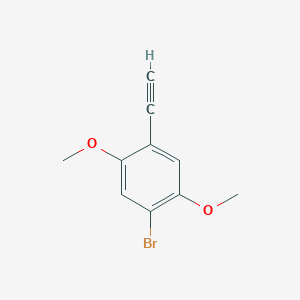
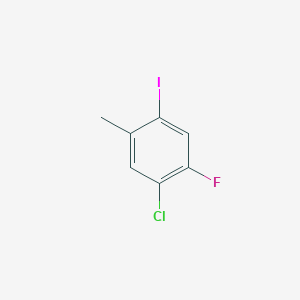
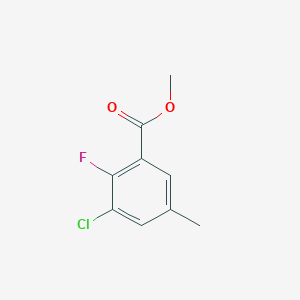
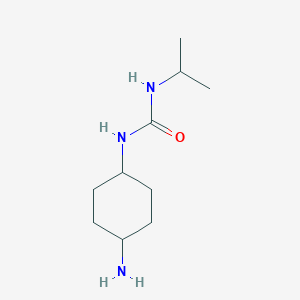
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
